molecular formula C18H18N6O B286726 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile

カタログ番号 B286726
分子量: 334.4 g/mol
InChIキー: IQKSGLSREHMIPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile, also known as AZD5363, is a small molecule inhibitor that targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AZD5363 has been extensively studied for its potential therapeutic applications in cancer treatment.

作用機序

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile targets AKT, a protein kinase that plays a key role in cell proliferation, survival, and metabolism. AKT is activated by phosphorylation, which leads to the activation of downstream signaling pathways that promote cell growth and survival. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile inhibits AKT by binding to its kinase domain and preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been shown to have biochemical and physiological effects on cancer cells. It inhibits the phosphorylation of AKT and its downstream targets, such as mTOR, p70S6K, and GSK3β. This leads to the inhibition of cell proliferation and the induction of apoptosis. 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile also has effects on glucose metabolism, as it inhibits the expression of glucose transporter 1 and hexokinase 2, which are involved in the uptake and metabolism of glucose in cancer cells.

実験室実験の利点と制限

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has several advantages for lab experiments. It is a potent and selective inhibitor of AKT, which makes it a valuable tool for studying the role of AKT in cancer biology. It has also been shown to have synergistic effects with other anticancer agents, which can be useful for combination therapy studies. However, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy in some experimental settings.

将来の方向性

There are several future directions for the study of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile. One direction is to evaluate its efficacy in combination with other anticancer agents in clinical trials. Another direction is to study its effects on other signaling pathways that are involved in cancer biology. Additionally, the development of new formulations and delivery methods for 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile could improve its solubility and bioavailability, which could enhance its efficacy in vivo.

合成法

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile is synthesized by a multistep process starting from 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde. The key step involves the reaction of 6-(2,5-dimethylphenoxy)pyrimidine-4-carbaldehyde with 3-ethyl-1H-pyrazole-4-carbonitrile in the presence of a base and a palladium catalyst to form the desired product.

科学的研究の応用

5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and ovarian cancer cells. In preclinical studies, 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile has demonstrated synergistic effects with other anticancer agents, such as paclitaxel and trastuzumab. Clinical trials are ongoing to evaluate the safety and efficacy of 5-amino-1-[6-(2,5-dimethylphenoxy)-4-pyrimidinyl]-3-ethyl-1H-pyrazole-4-carbonitrile in cancer patients.

特性

分子式

C18H18N6O

分子量

334.4 g/mol

IUPAC名

5-amino-1-[6-(2,5-dimethylphenoxy)pyrimidin-4-yl]-3-ethylpyrazole-4-carbonitrile

InChI

InChI=1S/C18H18N6O/c1-4-14-13(9-19)18(20)24(23-14)16-8-17(22-10-21-16)25-15-7-11(2)5-6-12(15)3/h5-8,10H,4,20H2,1-3H3

InChIキー

IQKSGLSREHMIPX-UHFFFAOYSA-N

SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

正規SMILES

CCC1=NN(C(=C1C#N)N)C2=CC(=NC=N2)OC3=C(C=CC(=C3)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。